

The Structural Basis of Broad-Spectrum β-Lactamase Inhibition by Taniborbactam

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Compound of Interest		
Compound Name:	Taniborbactam hydrochloride	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β -lactamase enzymes, which inactivate β -lactam antibiotics. Taniborbactam (formerly VNRX-5133) is a novel, bicyclic boronate β -lactamase inhibitor with an exceptionally broad spectrum of activity, encompassing all four Ambler classes of β -lactamases: A, B, C, and D.[1][2][3] This technical guide delves into the structural biology of taniborbactam's interaction with both serine- β -lactamases (SBLs) and metallo- β -lactamases (MBLs), providing a detailed overview of its binding mechanisms, quantitative inhibitory data, and the experimental protocols used to elucidate these interactions.

Mechanism of Action: A Tale of Two Enzyme Classes

Taniborbactam's broad-spectrum activity stems from its ability to effectively inhibit both serineand metallo- β -lactamases through distinct but related mechanisms.[2][3][4]

Inhibition of Serine-β-Lactamases (SBLs):

Against SBLs (Classes A, C, and D), taniborbactam acts as a reversible covalent inhibitor.[2][3] [5][6] The boron atom in taniborbactam is electrophilic and is attacked by the active site serine



residue (e.g., Ser70 in CTX-M-15), forming a stable, covalent tetrahedral adduct.[7][8][9] This adduct mimics the high-energy tetrahedral intermediate formed during the hydrolysis of β -lactam antibiotics, effectively trapping the enzyme in an inactive state.[7][8] Crystallographic studies reveal that a hydroxyl group on the boron atom is positioned within the oxyanion hole, further stabilizing the complex.[7][9] Taniborbactam exhibits a slow dissociation from SBLs, leading to a prolonged residence time in the active site and sustained inhibition.[2][3][4]

Inhibition of Metallo-β-Lactamases (MBLs):

In the active site of MBLs (Class B), which utilize one or two zinc ions for catalysis, taniborbactam acts as a competitive inhibitor.[2][3][5] The bicyclic boronate core of taniborbactam is thought to mimic the transition state of β -lactam hydrolysis.[2] X-ray crystallography of taniborbactam in complex with NDM-1 and VIM-2 reveals that the tetrahedral boron species binds to the zinc-bound hydroxide ion.[9][10][11] This interaction, along with coordination of taniborbactam's carboxylate group with a zinc ion, prevents the enzyme from hydrolyzing β -lactam substrates.[11] An interesting feature observed in the crystal structure with NDM-1 is the cyclization of taniborbactam's acylamino oxygen onto the boron atom.[10] The N-(2-aminoethyl)cyclohexylamine side chain of taniborbactam also plays a crucial role by interacting with residues in the active site, and mutations in these residues can lead to resistance.[11][12][13]

Quantitative Inhibition Data

The potency of taniborbactam against a wide range of β -lactamases has been extensively characterized. The following tables summarize key quantitative data.

Table 1: Inhibition Constants (Ki) of Taniborbactam against Various β-Lactamases



β-Lactamase	Ambler Class	Organism	Ki (μM)
CTX-M-15	Α	E. coli	0.017[5]
KPC-2	Α	K. pneumoniae	0.009[5]
SHV-5	Α	K. pneumoniae	0.002[5]
NDM-1	В	K. pneumoniae	0.081[5]
VIM-1	В	P. aeruginosa	0.019[10]
VIM-2	В	P. aeruginosa	0.019[5]
P99 AmpC	С	E. cloacae	0.011[5]
PDC-3	С	P. aeruginosa	4.1-fold lower Ki app than avibactam[1]
PDC-88	С	P. aeruginosa	9-fold lower Ki app than avibactam[1]
OXA-10	D	P. aeruginosa	-
OXA-48	D	K. pneumoniae	0.35[5]

Table 2: Kinetic Parameters for Taniborbactam Inhibition of Serine-β-Lactamases

β-Lactamase	k2/Ki (M-1s-1)	koff (s-1)	Half-life (t1/2) (min)
CTX-M-15	1.2 x 105[5]	3.8 x 10-4[5]	30[2][3][4]
KPC-2	1.5 x 105[5]	1.1 x 10-4[5]	105[2][3][4][6]
P99 AmpC	1.1 x 104[5]	2.1 x 10-4[5]	55[2][3][4]

Table 3: 50% Inhibitory Concentrations (IC50) of Taniborbactam

β-Lactamase	IC50 (μM)
NDM-1	0.01[9][14]
NDM K224I variant	0.14[9][14]



Experimental Protocols

The structural and kinetic data presented were obtained through a combination of key experimental techniques.

Protein Expression and Purification

Recombinant β-lactamase enzymes are typically overexpressed in Escherichia coli strains. The cells are grown in a suitable medium, and protein expression is induced. Following cell lysis, the target enzyme is purified to homogeneity using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

Enzyme Kinetics Assays

The inhibitory activity of taniborbactam is determined using steady-state enzyme kinetics. The hydrolysis of a chromogenic substrate (e.g., nitrocefin or CENTA) by the β -lactamase is monitored spectrophotometrically in the presence and absence of the inhibitor.

- IC50 Determination: The concentration of taniborbactam required to reduce the initial rate of substrate hydrolysis by 50% is determined by fitting the data to a dose-response curve.
- Ki Determination: For competitive inhibitors, the inhibitor constant (Ki) is determined by measuring the initial rates of hydrolysis at various substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
- Kinetic Parameter Determination (kon, koff): The second-order rate constant for covalent bond formation (k2/Ki) and the off-rate (k-2 or koff) are determined using progress-curve analysis or jump-dilution methods, respectively.[5]

X-ray Crystallography

To elucidate the structural basis of inhibition, co-crystal structures of β -lactamases in complex with taniborbactam are determined.

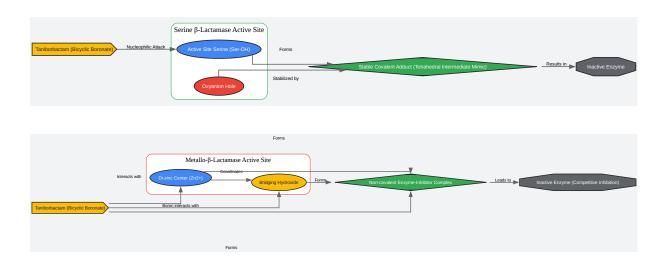
 Crystallization: The purified enzyme is mixed with taniborbactam and subjected to crystallization screening using various precipitants, buffers, and additives.



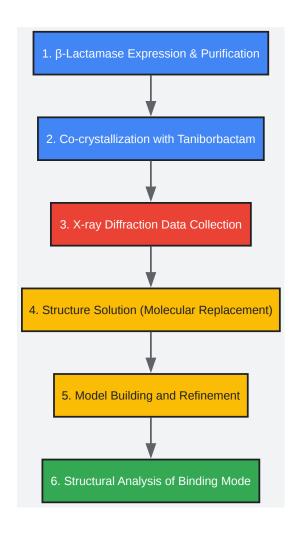
- Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.
- Structure Solution and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement with a known β-lactamase structure as a search model. The model is then refined against the experimental data to obtain the final atomic coordinates of the enzyme-inhibitor complex. Refinement statistics such as Rwork/Rfree are used to assess the quality of the final model.[1]

Visualizing the Molecular Interactions

The following diagrams illustrate the key pathways and workflows involved in understanding taniborbactam's interaction with β -lactamases.







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